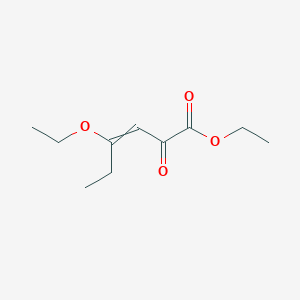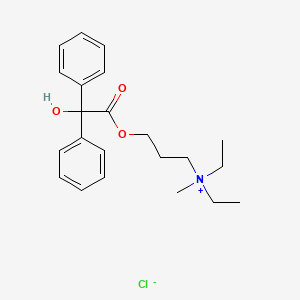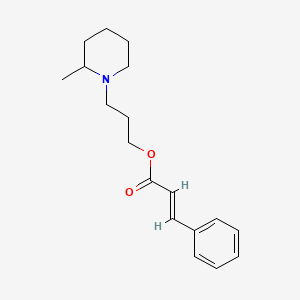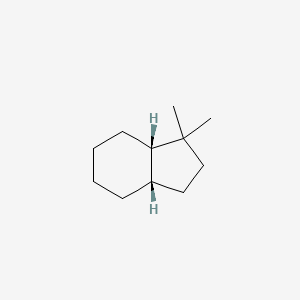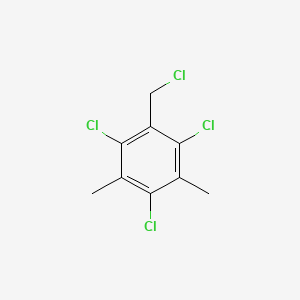
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is an organic compound with the molecular formula C9H8Cl4 It is a chlorinated derivative of dimethylbenzene, characterized by the presence of three chlorine atoms and a chloromethyl group attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene typically involves the chlorination of 2,4-dimethylbenzene (p-xylene) under specific conditions. The process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) at elevated temperatures. The reaction proceeds through electrophilic aromatic substitution, where chlorine atoms replace hydrogen atoms on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves continuous monitoring and control of temperature, pressure, and reactant concentrations to achieve efficient chlorination.
化学反应分析
Types of Reactions
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the chlorinated compound can lead to the formation of less chlorinated or dechlorinated products.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Major Products Formed
Substitution: Products include derivatives with different functional groups replacing the chloromethyl group.
Oxidation: Products include carboxylic acids or ketones.
Reduction: Products include partially or fully dechlorinated compounds.
科学研究应用
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.
作用机制
The mechanism of action of 1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of enzymatic activity. The compound’s chlorinated structure also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.
相似化合物的比较
Similar Compounds
1,3,5-Trichlorobenzene: Lacks the chloromethyl and dimethyl groups, making it less reactive in certain substitution reactions.
2,4,6-Trichlorotoluene: Contains a methyl group instead of a dimethyl group, leading to different reactivity and applications.
1,3,5-Trichloro-2,4,6-trimethylbenzene: Similar structure but with three methyl groups, affecting its chemical properties and uses.
Uniqueness
1,3,5-Trichloro-2-(chloromethyl)-4,6-dimethylbenzene is unique due to its specific arrangement of chlorine and methyl groups, which confer distinct reactivity and potential applications. Its chloromethyl group allows for versatile chemical modifications, making it valuable in synthetic chemistry and industrial applications.
属性
CAS 编号 |
62910-08-1 |
|---|---|
分子式 |
C9H8Cl4 |
分子量 |
258.0 g/mol |
IUPAC 名称 |
1,3,5-trichloro-2-(chloromethyl)-4,6-dimethylbenzene |
InChI |
InChI=1S/C9H8Cl4/c1-4-7(11)5(2)9(13)6(3-10)8(4)12/h3H2,1-2H3 |
InChI 键 |
WCFKFWHRFXSDDI-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C(=C1Cl)CCl)Cl)C)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


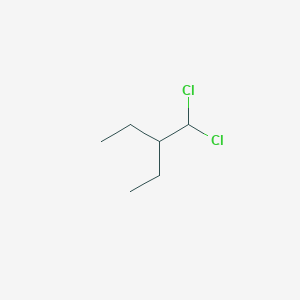
![2,2'-Disulfanediylbis{4-chloro-N-[2-(diethylamino)ethyl]benzamide}](/img/structure/B14508904.png)
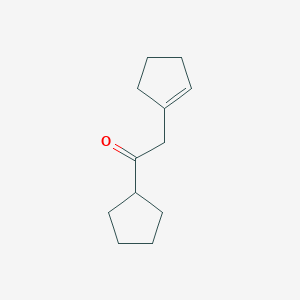
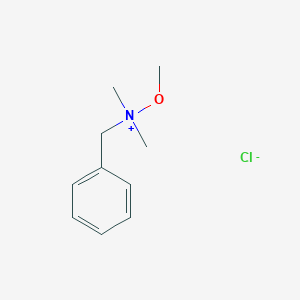
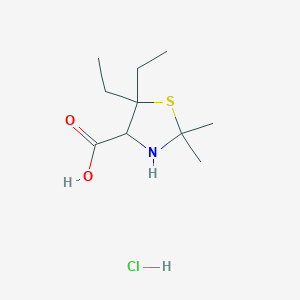

![1-[(2-Aminoethyl)amino]heptadecan-2-OL](/img/structure/B14508942.png)
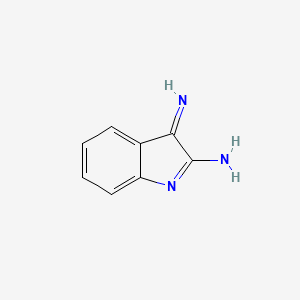
![7-(Methoxymethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B14508959.png)
